"rac N-Desmethyl Mephenytoin-D5 (Major)" chemical properties
"rac N-Desmethyl Mephenytoin-D5 (Major)" chemical properties
An In-Depth Technical Guide to rac N-Desmethyl Mephenytoin-D5 (Major)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of rac N-Desmethyl Mephenytoin-D5, a critical tool in modern analytical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple data recitation. It delves into the causality behind its application, the principles that ensure data integrity, and the practical methodologies required for its effective use.
Section 1: Core Identity and Physicochemical Profile
rac N-Desmethyl Mephenytoin-D5 is the stable isotope-labeled analog of N-Desmethyl Mephenytoin, which is an active metabolite of the anticonvulsant drug Mephenytoin.[1][2][3] The "rac" prefix indicates that it is a racemic mixture of both R- and S-enantiomers. The "-D5" designation signifies that five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms.[4][5] This isotopic substitution is the cornerstone of its utility, rendering it chemically identical to the endogenous metabolite for analytical purposes but mass-shifted for distinct detection by a mass spectrometer.
This compound is primarily used as an internal standard in quantitative bioanalysis, particularly in pharmacokinetic and pharmacogenetic studies involving the metabolism of Mephenytoin via the Cytochrome P450 enzyme system, most notably CYP2C19.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione | [4][5] |
| CAS Number | 119458-27-4 | [1][4][6] |
| Molecular Formula | C₁₁H₇D₅N₂O₂ | [1][6] |
| Molecular Weight | 209.26 g/mol | [4][6] |
| Monoisotopic Mass | 209.121261360 Da | [4] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 186-189°C | [2] |
| Storage Temperature | -20°C for long-term storage | [1][7] |
| Synonyms | rac N-Desmethyl Mephenytoin-d5, (+/-)-Nirvanol-d5, 5-Ethyl-5-(phenyl-d5)hydantoin | [2][4] |
Section 2: The Foundational Role in Isotope Dilution Mass Spectrometry (IDMS)
The paramount application of rac N-Desmethyl Mephenytoin-D5 is as an internal standard (IS) in Isotope Dilution Mass Spectrometry (IDMS), the gold standard for quantitative analysis.[8] An ideal internal standard must behave identically to the analyte of interest throughout the entire analytical process—from extraction and chromatography to ionization.[9] Deuterated standards are the closest practical realization of this ideal.
The Causality Behind Its Efficacy: By introducing a known quantity of the D5-labeled standard into a sample at the very beginning of the workflow, it experiences the same physical and chemical variations as the unlabeled (endogenous) analyte. This includes sample loss during extraction, variability in chromatographic retention time, and, most critically, matrix-induced ion suppression or enhancement in the mass spectrometer's source.[10][11] Because the deuterated standard and the analyte have nearly identical physicochemical properties, the ratio of their signals remains constant regardless of these variations. This stable ratio allows for highly accurate and precise quantification of the analyte, correcting for errors that would otherwise render the results unreliable.[10]
The selection of a D5 label on the phenyl ring is a strategic choice. The C-D bond is stronger than the C-H bond, making the deuterium atoms resistant to back-exchange with protons from the solvent, a potential issue with less stable labeling positions.[12] This ensures the isotopic purity and mass difference are maintained throughout the analytical procedure.
Section 3: Metabolic Context and Rationale for Use
To appreciate the application of this internal standard, one must understand the metabolic fate of its parent drug, Mephenytoin. Mephenytoin is a chiral anticonvulsant that undergoes stereoselective metabolism in the liver.[13]
Two primary metabolic pathways are:
-
4'-Hydroxylation: Predominantly of the S-enantiomer, catalyzed by the polymorphic enzyme CYP2C19.[14][15]
-
N-Demethylation: The removal of the methyl group from the N-3 position of the hydantoin ring to form N-Desmethyl Mephenytoin (also known as Nirvanol).[16]
The activity of CYP2C19 varies significantly among individuals, leading to "poor," "intermediate," and "extensive" metabolizer phenotypes.[14] Studying the formation of 4'-hydroxy-mephenytoin and N-Desmethyl Mephenytoin is therefore crucial for phenotyping patients and understanding the drug's pharmacokinetic profile. rac N-Desmethyl Mephenytoin-D5 serves as the ideal internal standard for the precise quantification of the N-Desmethyl Mephenytoin metabolite formed.
Section 4: Experimental Protocol: Quantification in Human Plasma
This section provides a self-validating, step-by-step protocol for the quantification of rac N-Desmethyl Mephenytoin in human plasma using rac N-Desmethyl Mephenytoin-D5 as an internal standard.
Objective: To determine the concentration of rac N-Desmethyl Mephenytoin in plasma samples with high accuracy and precision using a validated LC-MS/MS method.
4.1. Materials and Reagents
-
Analytes: rac N-Desmethyl Mephenytoin, rac N-Desmethyl Mephenytoin-D5 (Internal Standard)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (reagent grade), Deionized Water
-
Matrix: Blank human plasma (K₂EDTA)
4.2. Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve rac N-Desmethyl Mephenytoin and rac N-Desmethyl Mephenytoin-D5 in separate volumetric flasks using methanol to achieve a final concentration of 1 mg/mL each.
-
Working Standard Solutions: Serially dilute the primary stock solution of the analyte with 50:50 ACN:Water to prepare working solutions for calibration curve standards (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with ACN to create a 100 ng/mL working solution. This solution will be used for protein precipitation.
4.3. Sample Preparation: Protein Precipitation (PPT)
This protocol is designed as a self-validating system. The IS is added before precipitation, ensuring it tracks the analyte through any loss during centrifugation and transfer.
-
Aliquot Samples: Pipette 50 µL of each plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 150 µL of the IS working solution (100 ng/mL in ACN) to every tube. The high ratio of ACN (3:1) serves to precipitate plasma proteins.
-
Vortex: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation and mixing.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial for LC-MS/MS analysis.
4.4. LC-MS/MS Instrumentation and Conditions
The following are typical parameters and must be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: 205.1 -> 160.1; IS (D5): 210.1 -> 165.1 |
Rationale for MRM Transitions: The precursor ions (Q1) correspond to the [M+H]⁺ of the analyte and the D5-labeled internal standard. The product ions (Q3) are selected based on a stable, high-intensity fragment generated via collision-induced dissociation, ensuring specificity.
Section 5: Data Interpretation and Validation
5.1. Quantitative Analysis
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting this area ratio against the known concentrations of the calibration standards. A linear regression with a 1/x² weighting is typically applied.
Table 2: Representative Calibration Curve and QC Data
This table illustrates the expected performance of the method.
| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (Mean, ng/mL) | Accuracy (%) | Precision (%CV) |
| Calibrator 1 | 1.0 | 0.98 | 98.0 | N/A |
| Calibrator 2 | 2.5 | 2.55 | 102.0 | N/A |
| Calibrator 3 | 10 | 10.1 | 101.0 | N/A |
| Calibrator 4 | 50 | 49.5 | 99.0 | N/A |
| Calibrator 5 | 200 | 203.0 | 101.5 | N/A |
| Calibrator 6 | 800 | 795.0 | 99.4 | N/A |
| QC Low | 3.0 | 2.95 | 98.3 | 4.5 |
| QC Mid | 150 | 152.1 | 101.4 | 3.1 |
| QC High | 750 | 740.3 | 98.7 | 2.8 |
Acceptance Criteria: For bioanalytical method validation, accuracy should be within ±15% (±20% for the lower limit of quantification) and precision (%CV) should be ≤15% (≤20% for LLOQ).
Section 6: Safety, Storage, and Handling
-
Storage: The compound should be stored in a freezer at -20°C to ensure long-term stability.[1][7]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling the solid compound or its solutions. The material is for research use only and not for diagnostic or therapeutic use.[6][17]
References
- BenchChem. (n.d.). The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- PubChem. (n.d.). rac N-Desmethyl Mephenytoin-D5 (Major). National Center for Biotechnology Information.
- Wedlund, P. J., et al. (1985). Phenotypic differences in mephenytoin pharmacokinetics in normal subjects. Journal of Pharmacology and Experimental Therapeutics, 234(3), 662-9.
- ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Guidechem. (n.d.). rac N-Desmethyl Mephenytoin-deuterated 119458-27-4 wiki.
- Elsherbiny, D., et al. (n.d.). Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermediate and extensive metabolizers.
- BenchChem. (n.d.). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
- PubChem. (n.d.). Mephenytoin. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Mephenytoin.
- PharmGKB. (n.d.). Phenytoin Pathway, Pharmacokinetics.
- Guidechem. (n.d.). rac N-Desmethyl Mephenytoin-deuterated 119458-27-4.
- Santa Cruz Biotechnology. (n.d.). rac N-Desmethyl Mephenytoin-D5 (Major).
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.
- Maguire, J. H., et al. (1984). Direct enantiomeric resolution of mephenytoin and its N-demethylated metabolite in plasma and blood using chiral capillary gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 307(1), 121-7.
- Pharmaffiliates. (n.d.). rac N-Desmethyl Mephenytoin-D5 (Major).
- LGC Standards. (n.d.). rac N-Desmethyl Mephenytoin-D5 (Major).
- Clinivex. (n.d.). CAS 119458-27-4 | rac N-Desmethyl Mephenytoin-D5 (Major) Supplier.
- United States Biological. (n.d.). rac N-Desmethyl Mephenytoin ((+/-)-Nirvanol, (+/-)-5-Ethyl-5-phenylhydantoin) - Data Sheet.
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